Snp nonapeptide

Description

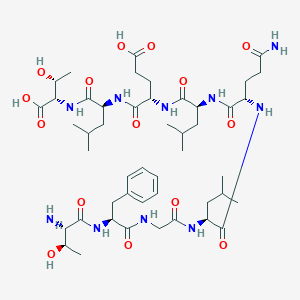

Structure

2D Structure

Properties

CAS No. |

124774-36-3 |

|---|---|

Molecular Formula |

C47H76N10O15 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1 |

InChI Key |

CKBCHJFCYGZUBW-AAASIAOPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |

sequence |

TFGLQLELT |

Synonyms |

SNP nonapeptide Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |

Origin of Product |

United States |

Serine Nonapeptide Snp : a Plant Derived Coagulation Modulator

Isolation and Characterization from Pyrularia Thionin

Serine Nonapeptide (SNP) is derived from Pyrularia thionin (PT), a basic peptide composed of 47 amino acids. guidetopharmacology.orgfishersci.fi This parent thionin is isolated from the nuts of Pyrularia pubera, a parasitic shrub found in the eastern United States. guidetopharmacology.orgfishersci.fi Pyrularia thionin belongs to the thionin family, a group of small, cysteine-rich plant peptides known for their antimicrobial and cytotoxic properties. nih.govchanhtuoi.com PT itself exhibits hemolytic (ability to rupture red blood cells), cytotoxic (toxic to cells), and neurotoxic activities. fishersci.fi The Serine Nonapeptide is a specific, synthetically modified segment of the larger Pyrularia thionin molecule. guidetopharmacology.orgnih.gov

Molecular Architecture and Structural Features

The structure of Serine Nonapeptide is fundamental to its biological function. Its specific sequence and comparison to the parent thionin reveal key insights into its activity.

Primary Amino Acid Sequence Analysis

A nonapeptide is a peptide containing nine amino acid residues linked by peptide bonds. metabolomicsworkbench.org The specific primary amino acid sequence for Serine Nonapeptide is: Thr-Trp-Ala-Arg-Asn-Ser-Tyr-Asn-Val guidetopharmacology.orgnih.gov

This sequence represents a defined segment of the parent Pyrularia thionin.

Comparison with Parent Thionin Structure and Functional Segments

Serine Nonapeptide corresponds to the amino acid sequence from position 7 to 15 of the 47-amino acid Pyrularia thionin. guidetopharmacology.orgnih.gov Thionins are characterized as small, basic peptides, typically around 5 kDa, and feature a framework of three or four disulfide bridges that maintain their complex three-dimensional structure. chanhtuoi.com SNP represents a specific functional segment of the parent thionin, but with a critical modification that differentiates it from the native sequence. guidetopharmacology.org

Role of Specific Amino Acid Residues in Stability and Activity (e.g., Serine Substitution for Cysteine)

The primary structure of a peptide is crucial for its biological function. uni.lu In the case of Serine Nonapeptide, a key modification from the parent Pyrularia thionin is the substitution of a Cysteine (Cys) residue with a Serine (Ser) residue at what corresponds to position 12 of the nonapeptide sequence. guidetopharmacology.org This substitution is critical for the peptide's stability, as the original cysteine residue would be involved in disulfide bonding within the parent thionin molecule. guidetopharmacology.org By replacing it with serine, the nonapeptide can exist as a stable, linear peptide fragment. Furthermore, the presence of positively charged amino acids, such as Arginine (Arg) in the sequence, is often important for the interaction of peptides with negatively charged biological membranes. mpg.de

Mechanisms of Biological Activity

The biological effects of Serine Nonapeptide are linked to its ability to interact with specific components of cell membranes.

Interaction with Phosphatidylserine (B164497) (PS) Domains

Research indicates that the receptor site for the parent molecule, Pyrularia thionin, is a domain of phosphatidylserine (PS) found in cell membranes, where it binds with a notable degree of specificity. guidetopharmacology.orgnih.gov Phosphatidylserine is a phospholipid component of cell membranes, typically sequestered in the inner leaflet. nih.gov The interaction between a protein and PS can be a complex, two-step process that begins with an electrostatic interaction with the PS head group, followed by a hydrophobic interaction with the fatty acid tails. nih.gov The Serine Nonapeptide has been noted to affect the prothrombinase complex, which is a key component in the blood coagulation cascade, suggesting a modulatory role in this process. flybase.org It has also been reported that SNP can substitute for Factor Va in the clotting system. guidetopharmacology.org

Stimulation of Prothrombinase Complex Activity

The prothrombinase complex, composed of Factor Xa (FXa) and Factor Va (FVa) assembled on a phospholipid surface, is responsible for the rapid conversion of prothrombin to thrombin, a critical step in blood coagulation. wikipedia.orgbloodresearch.or.kr Research shows that Serine Nonapeptide (SNP) directly stimulates the activity of this complex. nih.gov Instead of inhibiting the complex, which might be expected if it were merely blocking phospholipid binding sites, SNP enhances the rate of thrombin production. nih.gov This stimulatory effect is observed in prothrombinase assays where the generation of thrombin is measured. nih.govresearchgate.net The prothrombinase complex's catalytic efficiency is increased by approximately 300,000-fold compared to Factor Xa acting alone, highlighting the importance of cofactors in coagulation. wikipedia.org

Substitution for Factor Va in the Coagulation Cascade

One of the most significant findings regarding SNP is its ability to functionally substitute for Factor Va (FVa) in the coagulation process. nih.gov FVa acts as a non-enzymatic cofactor, creating a high-affinity binding site for both Factor Xa and prothrombin on the platelet surface, thereby accelerating thrombin generation. wikipedia.orgontosight.ai Studies demonstrate that SNP can replicate this cofactor function. nih.gov In laboratory clotting systems and prothrombinase assays, SNP facilitates the activation of prothrombin by Factor Xa, even in the absence of FVa. nih.gov Remarkably, this substitution appears to be independent of calcium ions and is even more pronounced in the absence of erythrocyte ghosts, which are typically used to provide the necessary phospholipid surface for the assay. nih.gov

In Vitro Methodologies for Functional Assessment

The procoagulant effects of SNP have been characterized using established in vitro laboratory techniques that measure specific steps in the coagulation cascade. These methods are essential for understanding the peptide's mechanism of action.

Prothrombinase assays are fundamental for evaluating the function of the prothrombinase complex. taylorandfrancis.com These assays typically involve combining purified coagulation factors—Factor Xa and prothrombin—with a phospholipid source and calcium ions. taylorandfrancis.com To test SNP, the peptide is introduced into this system, often in the absence of Factor Va, to determine its ability to promote thrombin generation. nih.gov The rate of thrombin production is then quantified to assess the peptide's activity. nih.gov This direct measurement allows researchers to pinpoint the effect of SNP on this specific enzymatic complex. nih.gov

To quantify the amount of thrombin generated in prothrombinase assays, a chromogenic substrate is commonly used. nih.govcellmolbiol.org A specific and widely used example is Chromophore S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline). nih.govcellmolbiol.orgcryopep.com Thrombin is a serine protease that specifically cleaves this synthetic peptide, releasing the chromophore p-nitroaniline (pNA). nih.govcryopep.com The release of pNA results in a yellow color, and the change in absorbance can be measured spectrophotometrically, typically at a wavelength of 405 nm. cryopep.comresearchgate.net The rate of color change is directly proportional to the activity of the thrombin generated, allowing for precise quantification. nih.govcryopep.com This technique has been successfully applied in studies to demonstrate the stimulatory effect of SNP on the prothrombinase complex. nih.govresearchgate.net

The following table summarizes the key findings from in vitro functional assessments of SNP:

| Assay Component | Observation with SNP | Implication |

| Prothrombinase Complex | Activity is stimulated. nih.gov | SNP acts as a procoagulant. |

| Factor Va | Can be functionally replaced by SNP. nih.gov | SNP has a cofactor-like activity. |

| Calcium Ions | Not required for SNP's function. nih.gov | Mechanism differs from standard FVa action. |

| Chromophore S-2238 | Increased rate of cleavage. nih.gov | Confirms enhanced thrombin production. |

Theoretical Implications for Coagulation Pathways

The discovery of a plant-derived nonapeptide that can mimic the function of a critical human coagulation cofactor like Factor Va has significant theoretical implications for our understanding of hemostasis. It demonstrates that relatively small peptide structures can replicate the complex allosteric and binding functions of a large protein cofactor (Factor Va has a molecular weight of ~330 kDa). This challenges the notion that such functions are exclusive to large, intricately folded protein domains.

The ability of SNP to function independently of calcium and a standard phospholipid surface suggests an alternative mechanism for localizing and accelerating prothrombin activation. nih.gov This could lead to new models of coagulation that are not strictly dependent on the traditional components. It opens up the possibility that other endogenous or exogenous molecules may exist that can modulate coagulation through similar, previously unrecognized pathways. This finding encourages a broader search for bioactive peptides from natural sources that could serve as templates for novel therapeutic agents designed to modulate coagulation in a highly specific manner.

Origin and Enzymatic Derivation from Polymyxin B

Polymyxin B nonapeptide is not a naturally occurring compound but is derived from Polymyxin B, an antibiotic produced by the Gram-positive bacterium Paenibacillus polymyxa. wikipedia.orgnih.gov The transformation from Polymyxin B to PMBN is achieved through enzymatic processing. acs.orgfrontiersin.orgnih.gov

The most common method involves the use of proteolytic enzymes, such as ficin (B600402) or papain. nih.gov These enzymes selectively cleave the N-terminal fatty acyl chain and the adjacent L-α,γ-diaminobutyric acid (Dab) residue from the Polymyxin B molecule. nih.gov This process removes the primary hydrophobic component responsible for the parent molecule's detergent-like killing mechanism, resulting in the nine-amino-acid cyclic peptide known as Polymyxin B nonapeptide. wikipedia.orgnih.gov

Disruption Mechanisms of Gram-Negative Bacterial Outer Membranes

The primary mechanism of PMBN involves the disruption of the structural integrity of the Gram-negative outer membrane. frontiersin.orgnih.gov Unlike Polymyxin B, which disrupts both the outer and inner membranes to cause cell death, PMBN's action is largely confined to disorganizing the outer membrane. wikipedia.orgfrontiersin.org This action alone is not typically lethal to the bacterium but significantly increases the membrane's permeability. wikipedia.orgnih.gov

Binding Interactions with Lipopolysaccharide (LPS)

The initial and most critical step in PMBN's mechanism is its high-affinity binding to Lipopolysaccharide (LPS), the major component of the outer leaflet of the Gram-negative outer membrane. acs.orgfrontiersin.orgnih.gov The interaction is primarily electrostatic. PMBN is a polycationic peptide, carrying multiple positive charges at physiological pH due to its diaminobutyric acid residues. researchgate.net These positive charges are electrostatically attracted to the negatively charged phosphate (B84403) groups on the lipid A portion of the LPS molecule. nih.govresearchgate.net This binding displaces the divalent cations, specifically Mg²⁺ and Ca²⁺, that naturally bridge and stabilize the LPS layer, leading to a localized disruption of the membrane's structure. researchgate.netnih.gov

Permeabilization of the Outer Membrane to Hydrophobic Molecules

By binding to LPS and disrupting its stable arrangement, PMBN creates transient "cracks" or pores in the outer membrane. acs.orgnih.gov This disorganization increases the membrane's permeability, particularly to hydrophobic substances that are normally blocked from entry. frontiersin.orgnih.govoup.com This permeabilizing effect is the cornerstone of PMBN's utility. wikipedia.org Although it lacks significant intrinsic antibacterial activity, it can sensitize Gram-negative bacteria to other antibiotics, such as rifampicin (B610482) and novobiocin (B609625), by facilitating their passage across the outer membrane to their intracellular targets. wikipedia.orgnih.govoup.com This synergistic action has been demonstrated in numerous studies, highlighting PMBN's potential as an antibiotic adjuvant. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of Analogues

Structure-activity relationship (SAR) studies have been crucial in elucidating the specific molecular features of PMBN that are essential for its membrane-permeabilizing activity. By synthesizing and testing various analogues, researchers have identified the key contributions of its cyclic nature, charge distribution, and specific amino acid residues. acs.orgnih.govnih.gov

Functional Significance of Cyclic Structure

The cyclic heptapeptide (B1575542) core of PMBN is indispensable for its biological function. nih.gov Research comparing the activity of the natural cyclic PMBN with synthetic linear analogues has demonstrated this conclusively. Linear versions of the nonapeptide show a dramatic reduction or complete loss of their ability to sensitize Gram-negative bacteria to other antibiotics. nih.gov For instance, while a low concentration of cyclic PMBN can sensitize E. coli and P. aeruginosa to rifampin by a factor of 100, high concentrations of its linear counterpart show minimal to no sensitizing activity. nih.gov This indicates that the rigid, cyclic conformation is crucial for effective interaction with and disruption of the LPS layer. nih.gov

Influence of Charge Distribution and Peptide Backbone Features

The specific arrangement of charges and the peptide backbone are finely tuned for optimal activity. acs.org The cationic nature, conferred by the diaminobutyric acid residues, is fundamental for the initial electrostatic binding to the negatively charged LPS. researchgate.netnih.gov Studies on analogues have shown that both the number and the spatial arrangement of these positive charges are critical. acs.orgnih.gov

Furthermore, specific domains within the peptide backbone play a significant role. The hydrophobic segment, particularly the D-Phe-Leu domain, contributes to the perturbation of the membrane. nih.gov Altering these residues can impact both LPS affinity and the capacity to permeabilize the membrane. nih.gov The stereochemistry of the amino acids is also vital; the full enantiomer of PMBN (composed entirely of D-amino acids) exhibits significantly reduced LPS binding and membrane permeabilization compared to the natural form. nih.govacs.org These findings underscore that the structure of PMBN is highly specific for its function, with the ring size, charge distribution, and chirality all contributing to its potent membrane-disorganizing activity. acs.orgnih.gov

| Analogue | Modification | IC50 (µM) for LPS Binding | Outer Membrane Permeability |

| PMBN | - | 2.5 | High |

| [D-Tyr(5)]PMBN | D-Phe at position 5 replaced with D-Tyr | 25 | Significantly Reduced |

| [Ala(6)]PMBN | Leu at position 6 replaced with Ala | 12 | Significantly Reduced |

| [Phe(6)]PMBN | Leu at position 6 replaced with Phe | 5 | Same as PMBN |

| [D-Trp(5)]PMBN | D-Phe at position 5 replaced with D-Trp | 4 | Moderately Reduced |

| Data sourced from a study on the contribution of the hydrophobic segment of PMBN. nih.gov |

Analysis of Synthetic Analogues for Permeabilization Potency

The structure of PMBN is highly specific for its function, and various studies have explored synthetic analogues to understand the structure-function relationship and potentially enhance its permeabilizing capabilities. acs.org Research has shown that modifications to the ring size, the distance between positive charges, the chirality of amino acids, and the nature of the charged groups can significantly impact potency. acs.org

One area of focus has been the hydrophobic segment of PMBN, specifically the D-Phe⁵-Leu⁶ domain. A study synthesized four analogues, replacing D-Phe⁵ with D-Trp or D-Tyr, and Leu⁶ with Phe or Ala, to evaluate their effects on LPS binding and outer membrane permeabilization. nih.govresearchgate.net The results demonstrated the critical role of this hydrophobic region. nih.gov For instance, the [Ala⁶]PMBN analogue showed significantly reduced LPS affinity and permeabilization activity. nih.govresearchgate.net Conversely, the [Phe⁶]PMBN analogue exhibited LPS affinity and permeabilization capacity similar to that of the original PMBN. nih.govresearchgate.net The [D-Trp⁵]PMBN analogue, despite having a similar affinity for cell-free LPS, had a moderately reduced ability to permeabilize the outer membrane. nih.govresearchgate.net

Another study synthesized 11 cyclic analogues of PMBN and found them to be much less potent than the parent molecule in sensitizing Escherichia coli and Klebsiella pneumoniae to novobiocin. acs.org These analogues were also less effective at displacing a fluorescently-tagged PMBN from E. coli LPS, indicating weaker binding. acs.org Further research into the stereochemistry of PMBN revealed that its three-dimensional conformation is essential for its activity. oup.com The full enantiomer of PMBN (ent-PMBN), synthesized for comparative studies, exhibited reduced LPS binding, lower outer membrane permeabilization, and a loss of synergistic potential with other antibiotics, confirming that functional association with the bacterial cell is stereospecific. acs.orgacs.org

These findings underscore that the structure of PMBN is finely tuned for efficient binding to LPS and subsequent perturbation of the Gram-negative outer membrane. acs.org

Table 1: Permeabilization Potency of PMBN Synthetic Analogues Data sourced from Tsubery et al., 2002. nih.govresearchgate.net

| Analogue | Modification | Relative LPS Affinity (IC₅₀) | Relative OM Permeability |

| PMBN | (Reference) | High (IC₅₀ = 2.5 µM) | High |

| [D-Trp⁵]PMBN | D-Phe⁵ → D-Trp | High (IC₅₀ = 4 µM) | Moderately Reduced |

| [Phe⁶]PMBN | Leu⁶ → Phe | High (IC₅₀ = 5 µM) | Similar to PMBN |

| [Ala⁶]PMBN | Leu⁶ → Ala | Reduced (IC₅₀ = 12 µM) | Significantly Reduced |

| [D-Tyr⁵]PMBN | D-Phe⁵ → D-Tyr | Reduced (IC₅₀ = 25 µM) | Significantly Reduced |

Preclinical Research Applications

Sensitization of Gram-Negative Bacteria to Other Antimicrobial Agents in Vitro

A primary preclinical application of PMBN is its use as a sensitizing agent, or potentiator, that allows antibiotics normally ineffective against Gram-negative bacteria to penetrate the outer membrane barrier. frontiersin.orgasm.org Lacking strong antibacterial activity on its own, PMBN's ability to increase membrane permeability revives the efficacy of many antibiotics against resistant strains. frontiersin.orgnih.gov

Numerous in vitro studies have demonstrated this synergistic effect. PMBN has been shown to render Gram-negative enteric bacteria like E. coli and K. pneumoniae highly susceptible to hydrophobic antibiotics such as novobiocin, rifampicin, erythromycin, clindamycin, and vancomycin. asm.orgoup.com For example, in one study, PMBN was able to re-sensitize 24 strains of E. coli, including those with high resistance to azithromycin (B1666446) (MICs from 32 to ≥128 µg/ml), to the antibiotic. frontiersin.org The combination of PMBN and azithromycin showed a clear synergistic effect, achieving complete bacterial killing within 24 hours, an effect attributed to PMBN-mediated damage to the outer membrane. frontiersin.org

The potentiation effect is concentration-dependent. Studies have shown that higher concentrations of PMBN can enable lower concentrations of an antibiotic to be effective, and vice-versa. frontiersin.org This synergy has been observed across a range of bacteria and antibiotics:

With Azithromycin: PMBN restored the activity of azithromycin against resistant E. coli, even in strains carrying the mphA gene for macrolide inactivation. frontiersin.org

With Novobiocin and Erythromycin: The combination of PMBN with these antibiotics synergistically protected mice in experimental infection models. asm.org

With β-lactams: Guanidinylated polymyxins, analogues of PMBN, showed synergy with ceftazidime (B193861) and aztreonam (B1666516) against P. aeruginosa. mdpi.com

With various antibiotics: PMBN has been widely used as a standard laboratory tool to increase outer membrane permeability in studies focused on the discovery and development of novel antibacterial drugs. mdpi.com

This application is particularly valuable for overcoming certain types of antibiotic resistance, especially those related to the impermeability of the bacterial outer membrane. asm.org

Table 2: Examples of PMBN-Mediated Sensitization of Gram-Negative Bacteria Data compiled from multiple sources. frontiersin.orgasm.orgoup.com

| Bacterium | Antibiotic | Observation |

| Escherichia coli | Azithromycin | PMBN re-sensitized strains with high azithromycin MICs (32 to ≥128 µg/ml). frontiersin.org |

| Escherichia coli | Novobiocin | PMBN lowered the MIC of novobiocin by eightfold or more. asm.org |

| Enteric Bacteria | Clindamycin | Became very active in the presence of PMBN. oup.com |

| Enteric Bacteria | Erythromycin | Became very active in the presence of PMBN. oup.com |

| Enteric Bacteria | Rifampicin | Became very active in the presence of PMBN. oup.com |

| P. aeruginosa | Azithromycin | Combination of PMBN and Azithromycin showed a 32-512 fold potentiation of activity. researchgate.net |

Utilization in Biological Experiments for LPS Neutralization or Toxin Release Enhancement

Beyond its role as an antibiotic potentiator, PMBN serves two other key functions in preclinical research settings.

First, PMBN is widely used to neutralize LPS in a variety of biological and immunological assays. uu.nl Bacterial LPS (endotoxin) is a potent activator of the immune system and can cause confounding inflammatory responses in experiments. researchgate.netuu.nl PMBN's high affinity for LPS allows it to bind and sequester the endotoxin, preventing it from interacting with immune cells and triggering these responses. uu.nl For example, it has been used to inhibit LPS-induced release of inflammatory cytokines like TNF-α and IL-6 from macrophage cell lines. researchgate.net Its reduced cytotoxicity compared to Polymyxin B makes it a more suitable agent for prolonged in vitro experiments where cell viability is critical.

Second, PMBN is employed to permeabilize bacterial membranes to facilitate the release and study of intracellular toxins. By selectively disrupting the outer membrane without immediately killing the cell, PMBN can be used to enhance the release of toxins, such as the Shiga toxin from E. coli, for mechanistic studies. This allows researchers to investigate toxin biology and its effects on host cells in a controlled manner.

Conclusion

Nonapeptides represent a diverse and functionally significant class of peptidic compounds with a rich history of scientific discovery. Their roles as hormones, neurotransmitters, and signaling molecules have made them central to our understanding of physiology and have paved the way for the development of novel therapeutics. The synthetic nonapeptide, Nonapeptide-1, exemplifies the targeted application of peptide research. Its specific mechanism as a competitive antagonist of the MC1R has been well-characterized, leading to its primary application in the field of dermatology for skin lightening and managing hyperpigmentation. While its cosmetic applications are the most well-documented, preliminary findings suggest that its biological activities may extend to anti-aging, skin repair, and potentially other areas, highlighting the continued importance of nonapeptide research in advancing our knowledge of biological systems and discovering new therapeutic avenues.

Neuroactive Nonapeptides: Molecular and Cellular Studies

Oxytocin (B344502) Nonapeptide

Oxytocin, a nonapeptide hormone, plays a crucial role as a neurotransmitter and neuromodulator within the central nervous system. It is structurally very similar to arginine vasopressin, differing by only two amino acids. tmc.eduresearchgate.net

Biosynthesis and Neurosecretion in Hypothalamic Nuclei (e.g., Supraoptic and Paraventricular)

Oxytocin is primarily synthesized in the magnocellular neurosecretory cells of the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.orgaimspress.comoup.comnih.gov These neurons project to the posterior pituitary gland, where oxytocin is released into the bloodstream to act as a hormone. aimspress.comoup.comlumenlearning.com Additionally, some parvocellular neurons in the PVN also produce oxytocin and project to various other brain regions and the spinal cord, where it functions as a neuromodulator. aimspress.comnih.gov

The process begins with the transcription of the oxytocin gene into messenger RNA (mRNA). This mRNA is then translated into a precursor protein called prepro-oxytocin-neurophysin I. This precursor undergoes a series of post-translational modifications, including cleavage of the signal peptide and glycosylation, within the endoplasmic reticulum and Golgi apparatus. The resulting prohormone is packaged into neurosecretory vesicles. During axonal transport down the hypothalamo-hypophyseal tract to the posterior pituitary, the prohormone is further cleaved by enzymes to yield the active oxytocin nonapeptide and its associated carrier protein, neurophysin I. tmc.edu

Stimulation of these hypothalamic neurons, for instance during lactation or parturition, triggers action potentials that propagate down the axons to the posterior pituitary. This depolarization causes the influx of calcium ions, leading to the fusion of the neurosecretory vesicles with the cell membrane and the subsequent release of oxytocin and neurophysin I into the bloodstream. oup.comlumenlearning.com

Receptor Interactions and Ligand Binding Specificity (e.g., Oxytocin Receptor)

Oxytocin exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the oxytocin receptor (OTR). nih.govoup.com The OTR belongs to the class I GPCR family and exhibits high affinity and specificity for oxytocin. oup.com The binding of oxytocin to its receptor is a complex process influenced by several factors.

The N-terminus of the OTR is crucial for agonist binding. nih.gov Specific amino acid residues within the receptor, such as Arginine³⁴, Phenylalanine¹⁰³, Tyrosine²⁰⁹, and Phenylalanine²⁸⁴ in the human OTR, have been identified as important for ligand binding and selectivity. portlandpress.com The interaction between the OTR and oxytocin is also allosterically modulated by divalent cations, particularly magnesium (Mg²⁺), and cholesterol. nih.govnih.govbiorxiv.org Mg²⁺ is essential for the high-affinity binding of oxytocin, and its absence can decrease the receptor's affinity for the agonist by approximately 1500-fold. nih.gov Cholesterol is also critical for maintaining the high-affinity state of the receptor for both agonists and antagonists. nih.gov

While the OTR is highly selective for oxytocin, there can be some cross-reactivity with the structurally similar vasopressin. However, oxytocin generally has a significantly higher affinity for its own receptor compared to the vasopressin V1a receptor. biorxiv.orgresearchgate.net The binding affinity of oxytocin to its receptor can vary depending on the cell type and species. For instance, the dissociation constant (Kd) for OXT-OTR binding has been reported to range from 0.52 nM to 9.32 nM across different experiments and species. biorxiv.org

Interactive Data Table: Oxytocin Receptor Binding Affinities

| Ligand | Receptor | Species | Cell Type/Tissue | Binding Affinity (Ki or Kd) | Reference |

| Oxytocin | OTR | Human | Myometrial cells | 1.6 nM (Kd) | biorxiv.org |

| Oxytocin | OTR | Human | HEK293T cells | 0.56 nM (Kd) | biorxiv.org |

| Oxytocin | OTR | Hamster | Brain | 4.28 nM (Ki) | biorxiv.orgresearchgate.net |

| Arginine Vasopressin | OTR | Hamster | Brain | 36.1 nM (Ki) | biorxiv.orgresearchgate.net |

| L-368,899 (antagonist) | OTR | Coyote | Brain | 12.4 nM (Ki) | kglmeridian.com |

Modulatory Effects on Neuronal Electrophysiology (e.g., Inhibition of Firing, Nitric Oxide-cGMP Dependent Pathways)

Oxytocin can modulate the electrical activity of neurons in various brain regions, leading to either excitatory or inhibitory effects depending on the neuronal population and the specific signaling pathways involved. mdpi.comkarger.combiorxiv.org

In some neuronal populations, oxytocin has an excitatory effect, increasing the firing rate of neurons. karger.combiorxiv.orgphysiology.org For example, in the endopiriform nucleus, oxytocin application increases the excitability of glutamatergic neurons. biorxiv.org In the hippocampus, oxytocin can increase the excitability of CA2 pyramidal neurons, causing depolarization and burst firing. frontiersin.org This excitatory action is often attributed to the depolarization of the neuronal membrane. mdpi.com

Conversely, oxytocin can also have inhibitory effects on neuronal firing. One of the key mechanisms for this inhibition involves the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. portlandpress.comnih.gov NO, a gaseous neurotransmitter, can be released in response to oxytocin receptor activation in certain neurons. karger.com NO then activates soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cGMP. portlandpress.comnih.gov This elevation in cGMP can then lead to the inhibition of neuronal firing. For instance, in the supraoptic nucleus, NO has been shown to inhibit the firing of both oxytocin and vasopressin neurons. scielo.br This inhibitory effect of NO on oxytocin release from hypothalamic fragments is mediated, at least in part, by the activation of the sGC-cGMP system. portlandpress.com However, it's important to note that the role of the cGMP pathway in NO's modulation of magnocellular neurons can be complex and may be independent of this pathway in some contexts. scielo.brscielo.br

In Vitro Studies in Central Nervous System Models (e.g., Hypothalamic Slices, Neuronal Cell Lines)

In vitro models, such as hypothalamic slices and neuronal cell lines, have been instrumental in elucidating the cellular and molecular actions of oxytocin in the central nervous system.

Hypothalamic Slices: Studies using hypothalamic slices have provided significant insights into the electrophysiological properties of oxytocin neurons and their regulation. karger.comlsu.edunih.gov These preparations have allowed for the direct recording of neuronal activity and the characterization of synaptic inputs. lsu.edunih.gov For example, research on hypothalamic slices has shown that oxytocin can have a predominantly excitatory effect on neurons in the ventromedial hypothalamic nucleus, an action mediated by oxytocin receptors. karger.com Furthermore, these studies have demonstrated that the local circuitry within the hypothalamus, including glutamatergic and GABAergic inputs, plays a crucial role in controlling the electrical activity of oxytocin neurons. nih.gov Organotypic slice cultures of the hypothalamus have also been used to study the expression of oxytocin and vasopressin genes, identifying key regulatory elements within the intergenic region. jneurosci.org

Neuronal Cell Lines: Neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, have been widely used to investigate the effects of oxytocin on cell viability, proliferation, and neuroprotection. noropsikiyatriarsivi.commdpi.com Studies have shown that oxytocin can protect neuronal cells from toxicity induced by agents like glutamate (B1630785) and β-amyloid. noropsikiyatriarsivi.commdpi.com In SH-SY5Y cells, oxytocin was found to increase cell proliferation and viability and protect against glutamate-induced neurotoxicity. noropsikiyatriarsivi.com Similarly, in PC12 cells, oxytocin treatment improved cell viability and reduced β-amyloid-induced cytotoxicity and apoptosis. mdpi.com Other research has utilized cell lines to explore the impact of oxytocin on cell differentiation, with findings suggesting that oxytocin can promote a neuronal lineage in neural progenitor cells. plos.org However, high concentrations of oxytocin have been shown to induce cell death in some glial and neuronal cell lines. amazonaws.com

Arginine Vasopressin (AVP) Nonapeptide

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone that is structurally and functionally related to oxytocin. nih.govcvpharmacology.com It is synthesized in the hypothalamus and plays a critical role in regulating the body's water balance, blood pressure, and social behaviors. nih.govelifesciences.org

Preprohormone Processing and Mature Nonapeptide Formation

The biosynthesis of AVP follows a pathway similar to that of oxytocin. The AVP gene provides the instructions for producing a large precursor molecule called prepropressophysin. nih.govmedlineplus.govmedlineplus.gov This preprohormone is synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus. nih.govelifesciences.orgplos.org

Prepropressophysin is a 164-amino acid peptide that contains the AVP nonapeptide, a carrier protein called neurophysin II, and a glycoprotein (B1211001) called copeptin. nih.govresearchgate.net After its synthesis in the rough endoplasmic reticulum, the signal peptide is cleaved off, and the resulting prohormone (pro-vasopressin) is packaged into secretory vesicles in the Golgi apparatus. nih.govresearchgate.net

As these vesicles are transported down the axons of the hypothalamic neurons to the posterior pituitary, the prohormone is enzymatically cleaved to produce the three mature peptides: AVP, neurophysin II, and copeptin. nih.govnih.govresearchgate.net AVP is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. aimspress.com The cysteine residues form a disulfide bond, creating a cyclic structure. aimspress.com Upon appropriate stimulation, these vesicles fuse with the nerve terminal membrane in the posterior pituitary, releasing AVP, neurophysin II, and copeptin into the bloodstream. nih.gov

Receptor Binding and Downstream Signaling Cascades

Neuroactive nonapeptides exert their effects by binding to specific receptors on the surface of neurons and other cells in the central nervous system. These receptors are typically G protein-coupled receptors (GPCRs), which are characterized by their seven transmembrane domains. researchgate.net The binding of a nonapeptide to its receptor initiates a conformational change in the receptor protein, which in turn activates intracellular signaling pathways.

The specificity of the interaction between a nonapeptide and its receptor is determined by the amino acid sequence and the three-dimensional structure of both the peptide and the receptor's binding pocket. researchgate.net Even small changes in the peptide sequence can significantly alter its binding affinity and efficacy.

Upon activation, the GPCR catalyzes the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein. This leads to the dissociation of the G protein into its α and βγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels.

One of the most well-studied downstream signaling cascades activated by neuroactive nonapeptides is the phospholipase C (PLC) pathway. d-nb.info Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). d-nb.info IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. d-nb.infouni-regensburg.de The resulting increase in intracellular calcium concentration can activate a variety of calcium-dependent enzymes, such as protein kinases and phosphatases, which in turn phosphorylate or dephosphorylate target proteins to modulate their activity. DAG, on the other hand, remains in the plasma membrane and activates protein kinase C (PKC), which also phosphorylates a wide range of downstream targets. d-nb.info

Another important signaling pathway engaged by neuroactive nonapeptides is the mitogen-activated protein kinase (MAPK) cascade. uni-regensburg.de This pathway is involved in regulating a diverse array of cellular processes, including cell growth, differentiation, and survival. The activation of the MAPK pathway by nonapeptide receptors can occur through various mechanisms, including G protein-dependent and independent pathways.

The complexity of nonapeptide signaling is further enhanced by the fact that some nonapeptides can bind to more than one type of receptor, a phenomenon known as receptor cross-reactivity. oup.com For instance, oxytocin and vasopressin, two well-known nonapeptides, can bind to each other's receptors, albeit with different affinities. oup.com This cross-talk between different nonapeptide systems adds another layer of regulation to their physiological effects.

Contributions to Neurotransmitter Systems Modulation

Neuroactive nonapeptides play a crucial role in modulating the activity of various neurotransmitter systems in the brain. They can influence the synthesis, release, and reuptake of neurotransmitters, as well as the activity of their receptors. This modulation of neurotransmission underlies many of the behavioral and physiological effects of nonapeptides.

One of the key neurotransmitter systems modulated by nonapeptides is the dopaminergic system. researchgate.net Dopamine (B1211576) is involved in a wide range of functions, including motivation, reward, and motor control. Studies have shown that certain nonapeptides can enhance dopamine release in brain regions such as the medial prefrontal cortex and the nucleus accumbens. researchgate.net This effect is thought to contribute to the role of these nonapeptides in regulating social behavior and mood.

Nonapeptides also interact with the serotonergic system, which is critically involved in the regulation of mood, anxiety, and sleep. The modulation of serotonin (B10506) release and receptor activity by nonapeptides can have significant implications for emotional states and social cognition.

Furthermore, nonapeptides can influence the activity of excitatory and inhibitory neurotransmitter systems, such as the glutamate and GABA systems, respectively. For example, some nonapeptides have been shown to modulate glutamatergic transmission in the amygdala, a brain region crucial for processing emotions like fear and anxiety. researchgate.net By altering the balance between excitatory and inhibitory neurotransmission, nonapeptides can fine-tune the excitability of neural circuits and influence information processing in the brain.

The modulation of neurotransmitter systems by nonapeptides is not a one-way street. The activity of nonapeptide-releasing neurons is itself regulated by classical neurotransmitters. This reciprocal interaction between nonapeptide and neurotransmitter systems allows for a highly integrated and dynamic regulation of brain function.

NP-POL Nonapeptide in Neuroprotection Research

Recent research has focused on the neuroprotective potential of a proline-rich polypeptide complex known as Colostrinin, and its constituent nonapeptides, including a specific nonapeptide often referred to in the literature in this context. This section will delve into the isolation, characterization, and neuroprotective mechanisms of this nonapeptide, which for the purpose of this article will be referred to as NP-POL, in line with its proline-rich nature.

Isolation and Biochemical Characterization from Natural Sources (e.g., Colostrinin)

Colostrinin, also known as proline-rich polypeptide (PRP), is a complex of peptides isolated from ovine colostrum. It is characterized by a high content of the amino acid proline. Within this complex, a number of individual peptides have been identified, including a key nonapeptide that is believed to contribute significantly to the biological activity of the parent complex.

The isolation of this nonapeptide from Colostrinin typically involves a multi-step process. Initially, the crude colostrum is subjected to clarification and defatting. The resulting whey fraction is then processed using techniques such as ultrafiltration and chromatography to separate the proline-rich polypeptide complex. Further purification steps, often employing high-performance liquid chromatography (HPLC), are necessary to isolate the individual nonapeptide from the complex mixture of other peptides.

Biochemical characterization of the isolated nonapeptide involves determining its amino acid sequence, molecular weight, and three-dimensional structure. Techniques such as Edman degradation and mass spectrometry are commonly used for sequencing, while circular dichroism spectroscopy can provide insights into its secondary structure. The nonapeptide derived from Colostrinin is characterized by a specific sequence of nine amino acids with a notable presence of proline residues.

Neuroprotective Mechanisms in Cellular Models of Neurotoxicity (e.g., 6-hydroxydopamine-induced injury in PC12 cells)

The neuroprotective effects of the NP-POL nonapeptide have been investigated in various in vitro models of neurotoxicity. A commonly used model is the pheochromocytoma cell line, PC12, which is often used to study neuronal differentiation and dopamine-related neurotoxicity. In these studies, PC12 cells are exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic cell death observed in Parkinson's disease.

Research has demonstrated that pre-treatment of PC12 cells with the NP-POL nonapeptide can significantly attenuate the cell death induced by 6-OHDA. This protective effect is often assessed by measuring cell viability using assays such as the MTT assay. The results from these studies suggest that the nonapeptide can interfere with the toxic cascade initiated by the neurotoxin, thereby promoting neuronal survival.

The neuroprotective mechanisms are believed to be multifaceted. One proposed mechanism is the modulation of cellular signaling pathways involved in cell survival and apoptosis. By influencing these pathways, the nonapeptide may help to counteract the detrimental effects of the neurotoxin and maintain cellular homeostasis.

Modulation of Intracellular Signaling Pathways (e.g., ERK 1/2 Phosphorylation, Anti-Apoptotic Pathways, BCL-XL/Bax/Caspase-3/p53)

The neuroprotective effects of the NP-POL nonapeptide are closely linked to its ability to modulate key intracellular signaling pathways that regulate cell fate. One such pathway is the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a component of the MAPK signaling cascade. Phosphorylation of ERK1/2 is often associated with cell survival and proliferation. Studies have shown that the NP-POL nonapeptide can induce the phosphorylation of ERK1/2 in neuronal cells, suggesting that activation of this pro-survival pathway may be a key component of its neuroprotective action.

In addition to pro-survival pathways, the nonapeptide also appears to modulate anti-apoptotic pathways. Apoptosis, or programmed cell death, is a tightly regulated process that involves a cascade of molecular events. Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) members. The ratio of these proteins is critical in determining whether a cell undergoes apoptosis. Research suggests that the NP-POL nonapeptide can modulate the expression of these proteins, shifting the balance towards survival by increasing the Bcl-xL/Bax ratio.

Furthermore, the nonapeptide has been shown to influence the activity of caspases, which are a family of proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptotic cell death. The NP-POL nonapeptide has been found to inhibit the activation of caspase-3 in response to neurotoxic insults. This inhibition is likely a downstream consequence of the modulation of the Bcl-2 family proteins.

The tumor suppressor protein p53 is another important regulator of apoptosis. In response to cellular stress, p53 can be activated and promote the transcription of pro-apoptotic genes. The NP-POL nonapeptide may also exert its anti-apoptotic effects by modulating the p53 pathway, thereby preventing the initiation of the apoptotic program.

| Signaling Pathway | Effect of NP-POL Nonapeptide | Implication for Neuroprotection |

| ERK 1/2 Pathway | Increased Phosphorylation | Promotion of cell survival and proliferation |

| Bcl-2 Family Proteins | Increased Bcl-xL/Bax ratio | Inhibition of apoptosis |

| Caspase-3 | Decreased Activation | Prevention of apoptotic cell death |

| p53 Pathway | Modulation of activity | Inhibition of apoptosis initiation |

Antioxidant Activity in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a major contributor to neuronal damage in various neurodegenerative diseases. The NP-POL nonapeptide has been shown to possess antioxidant properties that contribute to its neuroprotective effects.

In cellular models, the nonapeptide has been demonstrated to reduce the levels of intracellular ROS induced by neurotoxins. This antioxidant activity may be mediated through several mechanisms. The peptide could directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components such as lipids, proteins, and DNA.

Alternatively, the nonapeptide may indirectly exert its antioxidant effects by enhancing the cell's endogenous antioxidant defense systems. This could involve upregulating the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. By bolstering the cell's natural defenses, the nonapeptide can help to mitigate the damaging effects of oxidative stress and promote neuronal survival.

The antioxidant properties of the NP-POL nonapeptide are considered a significant aspect of its neuroprotective potential, as oxidative stress is a common pathological feature in a wide range of neurological disorders.

Targeted Nonapeptides in Advanced Research Paradigms

Nonapeptide-1: Melanocortin Receptor-1 Modulation

Nonapeptide-1 is a synthetic peptide that has garnered significant interest in dermatological research for its potential to modulate skin pigmentation. sundaymail.co.zwcorepeptides.com It is a biomimetic peptide, meaning it is designed to mimic a natural biological molecule to interact with a specific cellular receptor. google.comchemicalbook.com

Nonapeptide-1 functions by interacting with the melanocortin 1 receptor (MC1-R), which is located on the surface of melanocytes, the skin cells responsible for producing melanin (B1238610). chemicalbook.combiosynsis.com Melanin synthesis, or melanogenesis, is a complex process regulated by the hormone α-melanocyte-stimulating hormone (α-MSH). When α-MSH binds to MC1-R, it triggers a signaling cascade that leads to the production of melanin. sundaymail.co.zw Nonapeptide-1 is designed to act as an antagonist to this process. chemicalbook.com It binds to MC1-R, thereby blocking the binding of α-MSH. experchem.com This action prevents the activation of the receptor and the subsequent intracellular signaling pathway. chemicalbook.com

Research has shown that Nonapeptide-1 has a selective affinity for MC1-R. medchemexpress.commedchemexpress.com Specifically, it has a reported inhibitory constant (Ki) of 40 nM for MC1R. medchemexpress.commedchemexpress.commedchemexpress.eu This indicates a strong binding affinity to the receptor. In studies using COS-1 cells expressing human melanocortin receptors, Nonapeptide-1 demonstrated selectivity for MC1R over other melanocortin receptor subtypes like MC3R, MC4R, and MC5R. medchemexpress.commedchemexpress.comarctomsci.com

As a competitive antagonist, Nonapeptide-1 directly competes with the endogenous α-MSH for the same binding site on the MC1-R. google.commedchemexpress.commedchemexpress.com By occupying the receptor, it prevents α-MSH from initiating the signal for melanin production. chemicalbook.com This competitive inhibition effectively reduces the downstream effects of α-MSH signaling. medchemexpress.commedchemexpress.com

One of the key downstream effects of α-MSH binding is the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase C (PKC) and ultimately leads to the activation of tyrosinase. google.com Studies have demonstrated that Nonapeptide-1 can potently inhibit the α-MSH-induced increase in intracellular cAMP levels in melanocytes, with a reported IC50 value of 2.5 nM. medchemexpress.commedchemexpress.comarctomsci.com It also inhibits melanosome dispersion induced by α-MSH, with a reported IC50 of 11 nM. medchemexpress.commedchemexpress.com

The binding of Nonapeptide-1 to MC1-R and the subsequent inhibition of the α-MSH signaling pathway have a direct impact on the activity of tyrosinase, a key enzyme in the melanin synthesis pathway. sundaymail.co.zwchemicalbook.com Tyrosinase catalyzes the initial and rate-limiting step of melanogenesis. sundaymail.co.zw By blocking the α-MSH signal, Nonapeptide-1 leads to the downregulation of tyrosinase expression and activity. sundaymail.co.zwbiotechpeptides.compeptidesciences.com

In academic studies, the effect of Nonapeptide-1 on tyrosinase has been a primary focus. Research has shown that Nonapeptide-1 can inhibit tyrosinase activity by 25-35% in animal models at a concentration of 100 micromolar. peptidesciences.com This inhibition of tyrosinase leads to a reduction in melanin content in melanocytes by 27-43%. peptidesciences.com Furthermore, investigations have indicated that Nonapeptide-1 can downregulate the expression of not only tyrosinase but also other key proteins involved in melanin production, such as tyrosinase-related protein-1 (TRP1), tyrosinase-related protein-2 (TRP2), and microphthalmia-associated transcription factor (MITF). medchemexpress.commedchemexpress.comarctomsci.combiotechpeptides.com

A 2024 study explored the tyrosinase inhibitory activity of a novel cyclopeptide, CHP-9, and compared it with Nonapeptide-1. researchgate.net The study found that Nonapeptide-1 exhibited a tyrosinase enzymatic inhibition rate of 16.67%. researchgate.net

Cyclic Nonapeptide LyP-1 (CGNKRTRGC): Tumor-Penetrating Research

LyP-1 is a cyclic nonapeptide with the amino acid sequence CGNKRTRGC. pnas.org It was initially identified as a tumor-homing peptide due to its ability to specifically recognize and bind to certain tumor cells and tumor-associated macrophages. pnas.orgtandfonline.com Its cyclic structure, formed by a disulfide bond between two cysteine residues, provides it with good water solubility and stability. researchgate.net

The primary receptor for LyP-1 has been identified as p32, also known as gC1q receptor (gC1qR) or hyaluronan-binding protein 1 (HABP1). pnas.orgnih.gov In normal cells, p32 is primarily a mitochondrial protein. pnas.org However, in many types of cancer cells and tumor-associated stromal cells, p32 is overexpressed and present on the cell surface. pnas.orgnih.gov This differential expression makes p32 a specific target for tumor-homing peptides like LyP-1. escholarship.org

The binding of LyP-1 to p32 has been demonstrated through various experimental methods, including pull-down assays and binding studies with purified p32 protein. nih.gov The affinity of LyP-1 for p32 has been a subject of investigation, with some studies suggesting a binding affinity in the micromolar range. nih.gov The interaction is specific, and the level of cell surface p32 expression correlates with the binding and internalization of LyP-1 by different cell lines. nih.govfrontiersin.orgresearchgate.net

A remarkable feature of LyP-1 is its ability to penetrate deep into tumor tissue. pnas.orgmit.edu This property is attributed to a mechanism known as the C-end rule (CendR) pathway. pnas.orgnih.gov LyP-1 is considered a "cryptic" CendR peptide because the CendR motif, which has the sequence (R/K)XX(R/K), is initially masked within the cyclic structure of the peptide. pnas.orgnih.gov

Upon binding to its primary receptor, p32, on the surface of tumor cells, LyP-1 undergoes proteolytic cleavage. researchgate.netnih.govgoogle.com This enzymatic processing exposes the C-terminal CendR motif (KRTR). nih.gov The now-exposed CendR motif can bind to a secondary receptor, neuropilin-1 (NRP-1) and/or neuropilin-2 (NRP-2). nih.govtaylorandfrancis.comgoogle.com This interaction with neuropilins triggers a transport pathway that facilitates the extravasation of the peptide from blood vessels and its penetration into the surrounding tumor tissue. pnas.orgfrontiersin.org After proteolytic cleavage, the truncated linear form of LyP-1, sometimes referred to as tLyP-1, has a diminished affinity for p32, which may facilitate its subsequent binding to NRP-1. researchgate.netnih.gov

Snp nonapeptide: Application in Targeted Delivery Systems for Research Agents (e.g., siRNA nanocomplexes)

The delivery of therapeutic agents such as small interfering RNA (siRNA) presents a significant challenge due to the instability and poor membrane translocation of naked siRNA molecules. nih.gov A promising strategy to overcome this involves the use of carrier molecules, with cell-penetrating peptides (CPPs) gaining considerable attention for their versatility and potential biocompatibility. nih.govingentaconnect.com These peptides, typically 30 amino acids or less, can be complexed with siRNA, often through electrostatic interactions, to form nanocomplexes that facilitate entry into target cells. ingentaconnect.comresearchgate.net

These peptide-siRNA nanocomplexes are designed to protect the siRNA from degradation in serum and deliver the functional oligonucleotides to specific inflammatory or cancerous targets. nih.gov The mechanism of entry can vary, including direct membrane penetration or endocytosis. nih.gov A variety of peptides have been investigated for this purpose, demonstrating the broad potential of peptide-mediated delivery systems in research and therapeutics. nih.govresearchgate.net

While the nonapeptide Snp, with the amino acid sequence Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr derived from the 65 kDa heat shock protein of Mycobacterium bovis, has been identified and investigated for its immunomodulatory potential in preclinical models of arthritis, its specific application in forming siRNA nanocomplexes for targeted delivery is not documented in available research. The general principle, however, relies on designing peptides that can effectively bind and transport siRNA into the cytosol, where the RNA interference machinery resides. nih.gov

TCMCB07: A Cyclic Melanocortin-4 Receptor Antagonist

TCMCB07, also known as mifomelatide, is a synthetic, cyclic nonapeptide antagonist of the melanocortin-4 receptor (MC4R) developed for the treatment of cachexia, a complex wasting syndrome. wikipedia.orgnih.gov A key feature of this peptide is its ability to cross the blood-brain barrier, allowing it to act on central metabolic control centers. wikipedia.orgkingdraw.com

TCMCB07 has undergone extensive preclinical evaluation in various animal models of cachexia, a debilitating condition characterized by involuntary weight loss, particularly of muscle and fat mass. nih.govnih.gov In rat models of cachexia associated with chronic kidney disease and cancer, peripheral administration of TCMCB07 was shown to increase food intake, attenuate body weight loss, and preserve both fat and lean mass. nih.gov It was also found to reduce hypothalamic inflammation in cancer cachexia models. nih.gov

Further studies in mouse models of pancreatic and head and neck cancer cachexia confirmed that TCMCB07 can preserve lean body mass and reduce muscle wasting. nih.gov Even with only modest effects on food intake in these models, the peptide significantly improved the maintenance of lean body mass, a critical factor as general appetite stimulants often fail to effectively combat cachexia. nih.gov These preclinical trials have demonstrated that TCMCB07 is a promising candidate for ameliorating cachexia across different chronic diseases. nih.govnih.gov

The therapeutic action of TCMCB07 is rooted in its specific interactions with melanocortin receptors (MCRs). It functions as a potent antagonist at the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R), which are key regulators of energy balance. nih.govnih.gov However, its binding profile extends to other MCR subtypes.

Binding assays have shown that TCMCB07 dose-dependently displaces ligands at human MC1R, MC3R, MC4R, and MC5R. researchgate.netportlandpress.com Functional assays revealed that while it acts as an antagonist at MC3R and MC4R, it behaves as an agonist at MC1R and MC5R. researchgate.net The specificity for MC3R and MC4R is crucial for its anti-cachectic effects, as these receptors are central to the hypothalamic signaling that regulates appetite and energy expenditure. nih.gov The binding affinities (IC₅₀) for human MCRs highlight its high affinity, particularly for hMC3R. ingentaconnect.comresearchgate.netportlandpress.com

Table 1: Binding Affinity (IC₅₀, nM) of TCMCB07 at Human Melanocortin Receptors

| Receptor | IC₅₀ (nM) |

| hMC1R | 19.50 ± 2.35 |

| hMC3R | 0.59 ± 0.08 |

| hMC4R | 13.58 ± 1.33 |

| hMC5R | 8.07 ± 0.55 |

| Data sourced from a study where TCMCB07's ability to displace 125I-NDP-MSH binding was measured in HEK293T cells transfected with human MCRs. researchgate.netportlandpress.com |

Antarctic Krill Derived Nonapeptides (e.g., SSDAFFPFR)

Bioactive peptides derived from natural sources like Antarctic krill (Euphausia superba) are gaining interest for their potential health benefits. These peptides can be isolated from protein hydrolysates and screened for various functions.

A novel nonapeptide, Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR), was identified from the hydrolysates of Antarctic krill using advanced analytical techniques like Nano-HPLC-MS/MS. wikipedia.org Following its identification, computational or in silico analysis was used to predict its biological activity. wikipedia.org This peptide received a high PeptideRanker score of 0.97, indicating a strong potential for bioactivity. wikipedia.org Such computational tools are valuable for rapidly screening and prioritizing peptides for further experimental validation.

The antioxidant properties of SSDAFFPFR have been evaluated through various assays. Using the electron paramagnetic resonance (EPR) method, SSDAFFPFR demonstrated a significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging rate of 71.88 ± 4.01%. wikipedia.orgnih.gov This activity is attributed to the presence of hydroxyl, amino, and carboxyl groups in its structure. wikipedia.org

In cellular models, SSDAFFPFR has shown protective effects against oxidative stress. In scopolamine-induced PC12 cells, the nonapeptide significantly suppressed the decrease in superoxide (B77818) dismutase (SOD) activity and reduced the content of reactive oxygen species (ROS). wikipedia.org These findings suggest that the antioxidant mechanism of SSDAFFPFR involves both direct radical scavenging and the modulation of endogenous antioxidant enzyme systems. wikipedia.org

Research on "this compound" and its Neuroprotective Effects Remains Undisclosed

Despite a comprehensive search of available scientific literature, no specific chemical compound identified as "this compound" and its direct role in the neuroprotection of PC12 cells against oxidative stress has been found. The search for its involvement in the MAPKs and Nrf2 signaling pathways has also yielded no results.

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used in neuroscience research as a model for neuronal cells. They are frequently employed in studies investigating neuroprotective strategies against oxidative stress, a key factor in the pathology of neurodegenerative diseases.

Similarly, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are well-established as critical regulators of cellular responses to oxidative stress. The MAPK pathways are involved in a variety of cellular processes including proliferation, differentiation, and apoptosis, while the Nrf2 pathway is a primary regulator of endogenous antioxidant defense mechanisms.

While extensive research exists on various nonapeptides and their potential therapeutic effects, and on the mechanisms of neuroprotection in PC12 cells involving the MAPK and Nrf2 pathways, a specific entity named "this compound" is not described in the current body of scientific research. The acronym "SNP" in the context of cellular research often refers to sodium nitroprusside, a compound used to induce oxidative stress in experimental models, or to single nucleotide polymorphisms in genetic studies.

Therefore, the requested detailed article on the neuroprotective effects of "this compound" in cellular models of oxidative stress and its connection to the MAPK and Nrf2 signaling pathways cannot be generated due to the absence of publicly available scientific data on this specific compound.

Advanced Methodological Approaches in Nonapeptide Research

Chemical Synthesis Methodologies

The production of high-purity Nonapeptide-1 for research and commercial applications necessitates advanced chemical synthesis methodologies. Both solid-phase and liquid-phase synthesis techniques, along with innovative technologies like microwave assistance, are employed to optimize the efficiency, yield, and purity of the final peptide product.

Solid-Phase Peptide Synthesis (SPPS) Innovations

Innovations in SPPS have focused on several areas to enhance the synthesis of complex or lengthy peptides. The development of novel solid supports, such as polyethylene (B3416737) glycol (PEG)-based resins like ChemMatrix, offers improved swelling properties in a wider range of solvents, which can be beneficial for peptide synthesis. acs.org Furthermore, the evolution of protecting group strategies, particularly the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, provides a milder and more orthogonal approach compared to older methods, reducing the harsh acidic conditions that can lead to side reactions. journals.co.za The Fmoc group is stable to acid but readily cleaved by a mild base, such as piperidine. journals.co.za

The choice of coupling reagents is also a critical area of innovation. The development of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has led to faster and more complete coupling reactions, which is crucial for minimizing the formation of deletion sequences and other impurities. creative-peptides.com

| Innovation Area | Description | Impact on Nonapeptide Synthesis |

|---|---|---|

| Novel Resins (e.g., PEG-based) | Improved swelling properties and compatibility with a wider range of solvents. acs.org | Enhances reaction kinetics and allows for more efficient washing steps. |

| Advanced Protecting Groups (e.g., Fmoc) | Offers orthogonal protection that can be removed under mild basic conditions, avoiding harsh acidolysis. journals.co.za | Minimizes side reactions and degradation of the growing peptide chain. |

| High-Efficiency Coupling Reagents (e.g., HATU, HCTU) | Promote rapid and complete amide bond formation with reduced risk of racemization. creative-peptides.com | Increases the yield and purity of the final Nonapeptide-1 product. |

Liquid-Phase Peptide Synthesis (LPPS) Optimization

Liquid-Phase Peptide Synthesis (LPPS), where reactions are carried out in solution, offers distinct advantages, particularly for the large-scale production of shorter peptides like Nonapeptide-1. cambrex.comacs.org A key benefit of LPPS is the ability to purify and characterize intermediate peptide fragments at each stage of the synthesis, which can lead to a higher purity final product. nih.gov

Optimization of LPPS has centered on improving reaction conditions and developing more efficient purification strategies. The choice of solvent is critical for ensuring the solubility of both the growing peptide chain and the reagents. creative-peptides.com Furthermore, the development of convergent fragment condensation strategies, where smaller peptide fragments are synthesized and then coupled together in solution, has proven to be an effective approach for the large-scale synthesis of nonapeptides. nih.gov This method can be more efficient and cost-effective than a linear, stepwise synthesis. cambrex.com

Recent advancements also include the use of soluble tag-assisted LPPS and enzymatic assembly of deprotected fragments, which further enhance the efficiency and sustainability of peptide manufacturing. acs.org For shorter peptides like Nonapeptide-1, with fewer than ten amino acids, LPPS is particularly suitable and can be optimized to avoid the need for resins and allow for kilogram-scale production. jitaibiotech.com

Microwave-Assisted Peptide Synthesis Techniques

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a transformative technology in peptide chemistry, significantly accelerating the synthesis process. scite.ai By using microwave irradiation to heat the reaction mixture, both the coupling and deprotection steps in SPPS can be completed in a fraction of the time required by conventional methods at room temperature. researchgate.netnih.gov

The application of microwave energy not only speeds up the reactions but can also improve the purity and yield of the final peptide, especially for difficult sequences that are prone to aggregation. researchgate.netelte.hu The controlled and rapid heating provided by microwaves helps to prevent the formation of secondary structures in the growing peptide chain, which can hinder further amino acid coupling. genscript.com This technology has been successfully applied to the synthesis of various nonapeptides and even larger peptides. researchgate.netkcl.ac.uk For instance, a nonapeptide was synthesized in approximately 3.5 hours with high purity (>95%) using microwave irradiation, compared to 11 hours using standard room temperature methods. researchgate.net

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time | 30-60 minutes | ~5 minutes nih.gov |

| Deprotection Time | 20-30 minutes | ~3 minutes nih.gov |

| Total Synthesis Time (for a nonapeptide) | ~11 hours researchgate.net | ~3.5 hours researchgate.net |

| Purity | Variable, can be lower for difficult sequences | Often higher, >95% achievable researchgate.net |

Large-Scale Peptide Synthesis for Research Scale-Up

The transition from laboratory-scale synthesis to large-scale production of peptides like Nonapeptide-1 for extensive research or commercial use presents significant challenges. polypeptide.com Both SPPS and LPPS strategies can be adapted for scale-up, with the choice often depending on the length of the peptide and the desired quantity.

For large-scale SPPS, the process often involves using larger reaction vessels and ensuring efficient mixing and washing of the resin. The economic feasibility of large-scale SPPS can be a concern due to the cost of resins and the large volumes of solvents required. cambrex.com

In Vitro Assay Development and Characterization

The biological activity of Nonapeptide-1 is primarily defined by its interaction with the melanocortin 1 receptor (MC1R). The development of robust and efficient in vitro assays is crucial for characterizing this interaction and for screening new peptide analogs.

High-Throughput Receptor Binding Assays

High-throughput screening (HTS) methodologies are essential for efficiently evaluating the binding of a large number of compounds to their target receptors. In the context of Nonapeptide-1, these assays are designed to measure its binding affinity for the MC1R.

Radioligand binding assays have traditionally been a gold standard for determining binding affinities. acs.org These assays involve competing a radiolabeled ligand with the unlabeled test compound (e.g., Nonapeptide-1) for binding to the receptor. However, the use of radioactive materials poses safety and disposal challenges.

Consequently, fluorescence-based binding assays have gained prominence as a safer and often more versatile alternative. acs.org These assays can be performed in a homogeneous format, eliminating the need for a separation step to remove the unbound ligand, which is advantageous for kinetic studies and automation. acs.org Techniques such as fluorescence anisotropy and fluorescence resonance energy transfer (FRET) can be adapted for high-throughput screening of peptide-receptor interactions.

For Nonapeptide-1, competitive binding assays have been used to determine its binding affinity (Ki) for the human MC1R, which was found to be 40 nM. medchemexpress.comcaymanchem.com These assays also demonstrated the selectivity of Nonapeptide-1 for MC1R over other melanocortin receptor subtypes (MC3R, MC4R, and MC5R), with significantly lower affinities for the latter. caymanchem.com

Furthermore, functional assays that measure the downstream effects of receptor binding are also critical. For Nonapeptide-1, this includes assays to measure the inhibition of α-melanocyte-stimulating hormone (α-MSH)-induced cyclic AMP (cAMP) accumulation and melanosome dispersion in melanocytes. medchemexpress.comcaymanchem.com These functional assays provide a more comprehensive understanding of the peptide's antagonist activity. High-throughput platforms, such as those utilizing microplate readers, can be employed to perform these functional assays on a large scale. acs.org The development of cell-based reporter assays, where receptor activation leads to the expression of a reporter gene (e.g., luciferase), is another powerful tool for high-throughput screening of peptide antagonists like Nonapeptide-1.

| Parameter | Value | Assay Description | Reference |

|---|---|---|---|

| MC1R Binding Affinity (Ki) | 40 nM | Competitive binding assay using COS-1 cells expressing human MC1R. | medchemexpress.comcaymanchem.com |

| MC3R Binding Affinity (Ki) | 470 nM | Competitive binding assay demonstrating selectivity. | caymanchem.com |

| MC4R Binding Affinity (Ki) | 1,340 nM | Competitive binding assay demonstrating selectivity. | caymanchem.com |

| MC5R Binding Affinity (Ki) | 2,400 nM | Competitive binding assay demonstrating selectivity. | caymanchem.com |

| Inhibition of α-MSH-induced cAMP accumulation (IC50) | 2.5 nM | Functional assay in melanocytes to measure antagonist activity. | medchemexpress.comcaymanchem.com |

| Inhibition of α-MSH-induced melanosome dispersion (IC50) | 11 nM | Functional assay in melanocytes to measure antagonist activity. | medchemexpress.com |

Cell-Based Functional Assays for Signaling Pathway Activation

The biological activity of Snp nonapeptide and related peptides, particularly their ability to activate intracellular signaling cascades, is primarily investigated through a variety of cell-based functional assays. These assays are crucial for understanding the peptide's mechanism of action at the cellular level. Since this compound is a fragment of the neuropeptide Substance P (SP), many assays focus on the signaling pathways activated by SP's cognate receptors, which are members of the G-protein coupled receptor (GPCR) family. wikipedia.orgnih.gov

Commonly employed cell-based assays include:

Calcium Mobilization Assays: Substance P is known to bind to the neurokinin 1 receptor (NK1R), a GPCR that primarily signals through the Gq protein pathway. nih.govrndsystems.com Activation of this pathway leads to the release of calcium (Ca2+) from intracellular stores. researchgate.net Therefore, a primary method to assess the functional activity of SP and its fragments is to measure changes in intracellular Ca2+ concentrations. nih.gov This is typically performed using cell lines engineered to express the receptor of interest (e.g., HEK293 cells expressing NK1R or MRGPRX2) and loaded with a calcium-sensitive fluorescent dye. researchgate.netnih.gov An increase in fluorescence upon application of the peptide indicates receptor activation and successful signal transduction. nih.gov

cAMP Assays: Besides Gq, some SP-activated receptors can also couple to Gs proteins, which stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov High-throughput cAMP assays are used to study signaling downstream from these GPCRs. oncolines.com These assays measure the accumulation of cAMP within the cell following peptide stimulation, providing a quantitative measure of Gs pathway activation.

Reporter Gene Assays: To study the effects of peptide-mediated signaling on gene transcription, reporter gene assays are utilized. oncolines.comamericanpeptidesociety.org In this approach, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway. Activation of the pathway by the peptide leads to the expression of the reporter protein, which can be easily quantified, for example, by measuring light output in the case of luciferase. americanpeptidesociety.org

Phosphorylation Assays: Signal transduction cascades heavily involve the phosphorylation of specific proteins by kinases. oncolines.com Assays that measure the phosphorylation status of key downstream proteins, such as members of the mitogen-activated protein (MAP) kinase family (e.g., ERK1/2), can confirm pathway activation. researchgate.netroyalsocietypublishing.org Techniques like Western blotting or proximity-based immunoassays (e.g., AlphaLISA®) can detect and quantify these specific phosphorylation events in cell lysates after treatment with the peptide. oncolines.com

These assays are often performed in high-throughput formats to screen peptide libraries, determine potency and efficacy, and characterize the specific signaling pathways engaged by a given peptide. oncolines.comamericanpeptidesociety.org

Enzymatic Activity and Inhibition Measurement Techniques

The study of enzymatic activity in the context of nonapeptides like this compound typically involves measuring the rates at which these peptides are metabolized by various proteases. The parent molecule, Substance P (SP), is known to be rapidly degraded in vivo by several enzymes, and understanding the kinetics of this degradation is key to determining the peptide's biological half-life and activity. nih.govnih.gov

The primary enzyme responsible for cleaving SP in human neutrophils is cathepsin G, which hydrolyzes the Phe7-Phe8 bond. nih.gov The activity of such enzymes and their interaction with peptide substrates are quantified using established enzyme kinetics principles. jackwestin.com

Key Kinetic Parameters:

Michaelis-Menten Constant (K_m): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme. libretexts.org

Catalytic Constant (k_cat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per second. libretexts.org